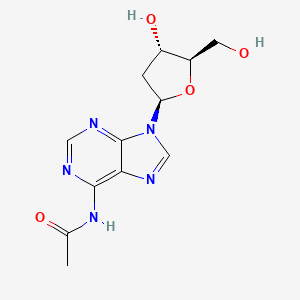
N-Acetyl-2'-deoxy-Adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2’-deoxy-Adenosine is a modified nucleoside, which is a derivative of 2’-deoxyadenosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the adenine base. Nucleosides like N-Acetyl-2’-deoxy-Adenosine play crucial roles in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2’-deoxy-Adenosine typically involves the acetylation of 2’-deoxyadenosine. This can be achieved through the reaction of 2’-deoxyadenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of N-Acetyl-2’-deoxy-Adenosine may involve more efficient and scalable methods, such as enzymatic acetylation. Enzymes like acetyltransferases can be used to catalyze the transfer of the acetyl group to 2’-deoxyadenosine, offering a more environmentally friendly and cost-effective approach.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-2’-deoxy-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products:
Oxidation: N-acetyl-2’-deoxyinosine.
Reduction: 2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-2’-deoxy-Adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of viral infections and cancer.
Industry: N-Acetyl-2’-deoxy-Adenosine is used in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of N-Acetyl-2’-deoxy-Adenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The acetyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and replication of nucleic acids. Additionally, the compound may interact with specific enzymes involved in nucleic acid metabolism, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine: The parent compound without the acetyl group.
N-Acetyladenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N-Acetyl-2’-deoxyguanosine: Another acetylated nucleoside with a guanine base.
Uniqueness: N-Acetyl-2’-deoxy-Adenosine is unique due to the presence of the acetyl group, which can significantly alter its chemical and biological properties compared to its non-acetylated counterparts. This modification can enhance its stability, influence its interactions with enzymes, and potentially improve its therapeutic efficacy.
Eigenschaften
Molekularformel |
C12H15N5O4 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
DKVIBEFOBOVION-DJLDLDEBSA-N |
Isomerische SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
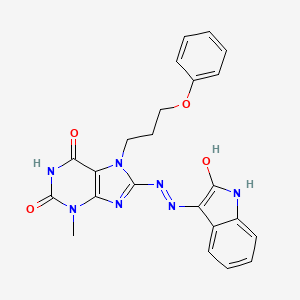

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
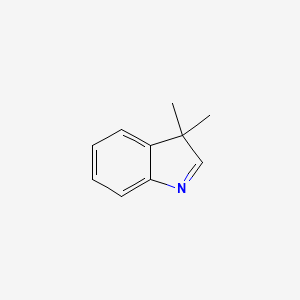
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
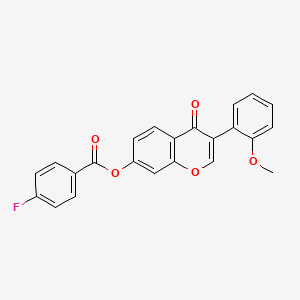

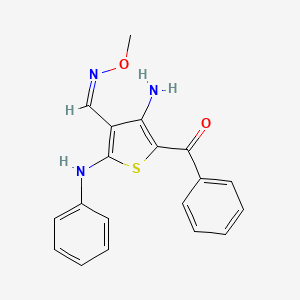
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
